

Preclinical Research Findings on Adavosertib (AZD1775): A WEE1 Kinase Inhibitor

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Compound of Interest

Compound Name: Anticancer agent 64

Cat. No.: B12395064

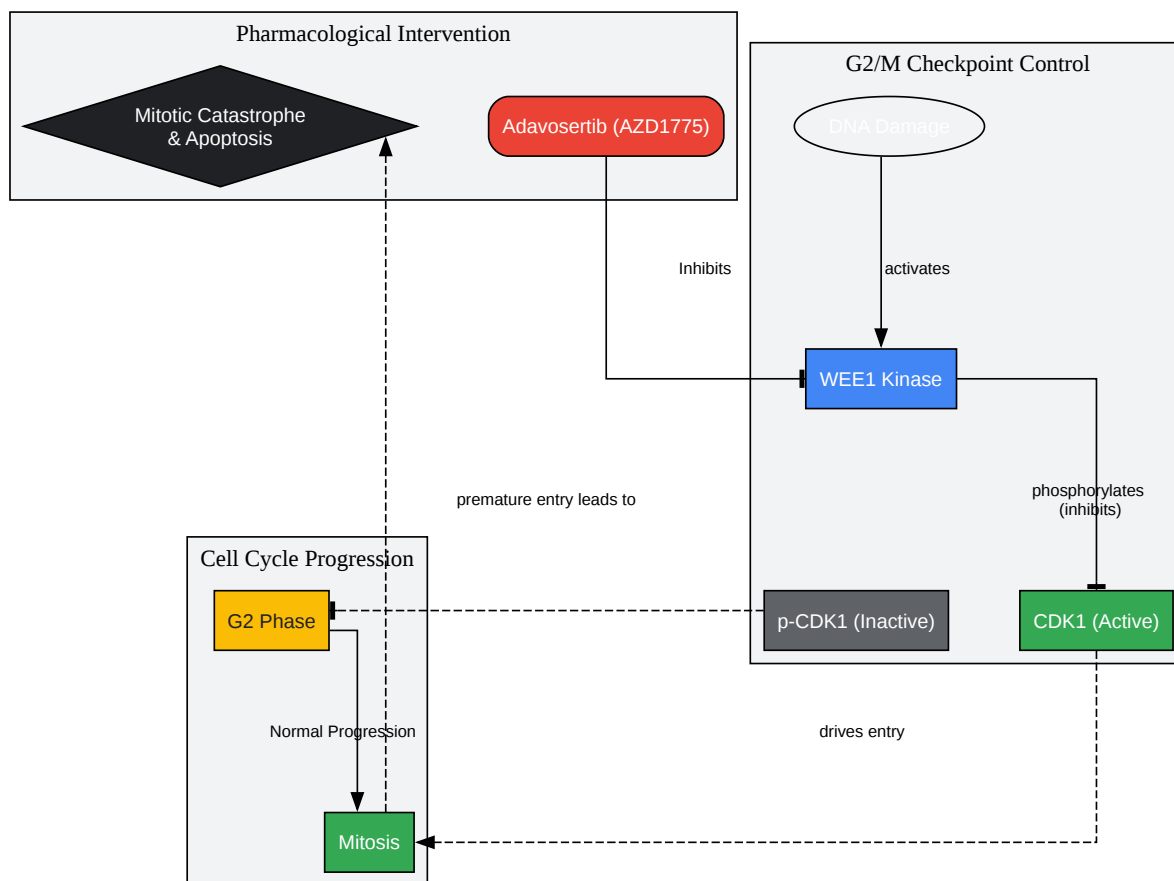
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for adavosertib (also known as AZD1775 and MK-1775), a potent and selective small-molecule inhibitor of WEE1 kinase. Adavosertib's mechanism of action centers on the abrogation of the G2/M cell cycle checkpoint, a critical pathway for DNA damage repair, particularly in cancers with existing G1 checkpoint deficiencies, such as those with TP53 mutations.

Mechanism of Action

Adavosertib is an ATP-competitive inhibitor of WEE1, a nuclear kinase that serves as a crucial gatekeeper for entry into mitosis.^{[1][2]} WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1, also known as CDC2), preventing premature mitotic entry and allowing time for DNA repair.^{[1][3]} In cancer cells with a defective G1 checkpoint (often due to p53 mutation), reliance on the G2/M checkpoint is heightened.^{[1][4]} By inhibiting WEE1, adavosertib prevents the inactivation of CDK1, forcing cells with damaged DNA to enter mitosis prematurely. This leads to a form of apoptotic cell death known as mitotic catastrophe.^{[2][5]} Preclinical studies have demonstrated that this mechanism can sensitize tumor cells to a variety of DNA-damaging chemotherapeutic agents and radiation.^{[6][7]}



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Caption: Adavosertib inhibits WEE1, overriding the G2/M checkpoint.

Quantitative Data Presentation

In Vitro Efficacy: IC50 Values

Adavosertib has demonstrated potent activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line's genetic background and dependencies.

Cell Line	Cancer Type	IC50 Value (nM)	Citation(s)
Cell-Free Assay	-	5.2	[8] [9]
A-427	Lung Carcinoma	158	[10]
HCT116	Colorectal Carcinoma	131	[5]
OVCAR8	Ovarian Cancer	~500 (used in exp.)	[8]
CAOV3	Ovarian Cancer	~500 (used in exp.)	[8]

In Vitro Phenotypic Effects

Treatment with adavosertib induces significant changes in cell cycle distribution and cell viability.

Cell Line	Assay Type	Treatment	Result	Citation(s)
OVCAR8	Cell Cycle Analysis	500 nM Adavosertib for 72h	G2/M phase population increased from 14.4% to 58.3%	[8]
OVCAR8	Apoptosis Assay	500 nM Adavosertib for 72h	Apoptotic cells increased from 8.9% to 26.7%	[8]
CAOV3	Apoptosis Assay	500 nM Adavosertib for 72h	Apoptotic cells increased from 12.6% to 31.5%	[8]
OVCAR8	Proliferation Assay	500 nM Adavosertib for 72h	82.3% reduction in proliferation	[8]
CAOV3	Proliferation Assay	500 nM Adavosertib for 72h	38.0% reduction in proliferation	[8]

In Vivo Efficacy: Xenograft Models

Adavosertib shows significant antitumor activity in various mouse xenograft models, both as a monotherapy and in combination with other agents.

Cancer Type	Model	Treatment Regimen	Outcome	Citation(s)
Differentiated Thyroid Cancer	K1 Xenograft	Adavosertib (50 mg/kg) + Dabrafenib (30 mg/kg) + Trametinib (0.6 mg/kg)	Robust tumor growth suppression	[11]
Pediatric Solid Tumors	Neuroblastoma Xenograft	Adavosertib (120 mg/kg, PO, days 1-5) + Irinotecan (2.5 mg/kg, IP, days 1-5)	Significantly longer event-free survival compared to single agents	[10]
Lung Cancer	A427 Xenograft	Adavosertib (60 mg/kg, PO, BID) for 28 days	Significant inhibition of tumor growth vs. vehicle	[12]
Anaplastic Thyroid Cancer	8505C Xenograft	Adavosertib (50 mg/kg) + Dabrafenib (30 mg/kg) + Trametinib (0.6 mg/kg)	Strong suppression of tumor growth	[13]

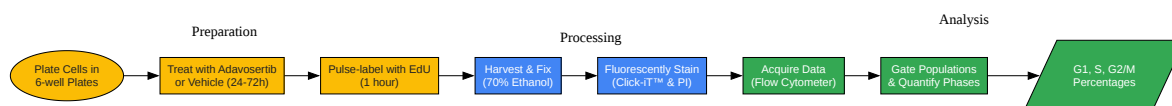
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments.

Protocol 1: In Vitro Cell Cycle Analysis via Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution following treatment with adavosertib.

- Cell Culture and Treatment:
 - Plate cells (e.g., OVCAR8, CAOV3) in 6-well plates at a density to ensure they are in a logarithmic growth phase at the time of harvesting.
 - Treat cells with the desired concentration of adavosertib (e.g., 500 nM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[8]
- Cell Labeling and Fixation:
 - Utilize a kit such as the Click-iT™ EdU Flow Cytometry Assay Kit for cell cycle analysis.[8]
 - One hour before harvesting, pulse-label the cells with 5-ethynyl-2'-deoxyuridine (EdU) to mark cells in the S-phase.
 - Harvest cells by trypsinization, wash with PBS, and then fix using a 70% ethanol solution.
- Staining and Data Acquisition:
 - Perform the Click-iT™ reaction to fluorescently label the EdU-incorporated DNA.
 - Resuspend cells in a DNA staining solution containing a dye like propidium iodide (PI) or FxCycle™ Violet Stain.
 - Acquire data using a flow cytometer (e.g., BD LSRFortessa™), collecting a minimum of 10,000 events per sample.[8]
- Data Analysis:
 - Analyze the collected data using appropriate software (e.g., Flowing Software, FlowJo™).
 - Gate the cell populations to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.



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Caption: Experimental workflow for cell cycle analysis.

Protocol 2: Western Blotting for Pharmacodynamic Markers

This protocol is used to detect changes in protein levels and phosphorylation status, confirming the mechanism of action of adavosertib.

- Cell Lysis and Protein Quantification:
 - Treat cells as described in Protocol 1.
 - Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration for each lysate using a BCA or Bio-Rad protein assay kit. [8]
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer.
 - Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a precast gel (e.g., 4%–20% Bio-Rad PROTEAN® TGX™). [8]
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane using a transfer system (e.g., Trans-Blot Turbo Transfer System). [8]

- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against the target of interest (e.g., anti-phospho-CDK1 Tyr15, anti-total CDK1, anti-γH2AX, anti-Cyclin B1) overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Use a loading control, such as GAPDH or β-actin, to normalize protein levels. Quantify band intensity using software like ImageJ.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the antitumor efficacy of adavosertib in a mouse model.

- Cell Line and Animal Preparation:
 - Select an appropriate cancer cell line (e.g., K1, 8505C for thyroid cancer).
 - Implant tumor cells (e.g., 2×10^6 cells) subcutaneously or orthotopically into the flank of immunocompromised mice (e.g., Nude or NSG mice).[\[11\]](#)
- Tumor Growth and Treatment Initiation:
 - Monitor tumor growth using caliper measurements.
 - When tumors reach a predetermined size (e.g., mean diameter of 5-7 mm), randomize mice into treatment and control groups.[\[11\]](#)

- Drug Formulation and Administration:
 - Formulate adavosertib in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (PO).
 - Administer adavosertib at a specified dose and schedule (e.g., 50 mg/kg, daily, 5-days-on/2-days-off).[11]
 - For combination studies, co-administer the other agent (e.g., irinotecan) according to its established protocol.[10] The control group receives the vehicle(s) on the same schedule.
- Efficacy and Toxicity Monitoring:
 - Measure tumor volumes twice weekly.
 - Monitor animal body weight and overall health as indicators of toxicity.
 - At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis (e.g., Western blotting, IHC).
- Data Analysis:
 - Calculate tumor growth inhibition (TGI) and assess the statistical significance of differences between treatment groups.
 - Generate survival curves (e.g., Kaplan-Meier) to evaluate the effect on event-free or overall survival.

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